molecular formula C11H16N2O B12997959 (S)-2-(Phenoxymethyl)piperazine

(S)-2-(Phenoxymethyl)piperazine

Cat. No.: B12997959
M. Wt: 192.26 g/mol
InChI Key: GBVPXQRNCFCNHS-JTQLQIEISA-N
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Description

(S)-2-(Phenoxymethyl)piperazine is a chiral compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Phenoxymethyl)piperazine typically involves the reaction of (S)-piperazine with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Phenoxymethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of piperazine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(Phenoxymethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(Phenoxymethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenoxymethyl)piperazine: The racemic mixture of the compound.

    N-Phenylpiperazine: Another piperazine derivative with different substituents.

    1-(2-Pyridyl)piperazine: A piperazine derivative with a pyridine ring.

Uniqueness

(S)-2-(Phenoxymethyl)piperazine is unique due to its chiral nature, which can lead to different biological activities compared to its racemic mixture or other piperazine derivatives. Its specific interactions with molecular targets make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-(phenoxymethyl)piperazine

InChI

InChI=1S/C11H16N2O/c1-2-4-11(5-3-1)14-9-10-8-12-6-7-13-10/h1-5,10,12-13H,6-9H2/t10-/m0/s1

InChI Key

GBVPXQRNCFCNHS-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@@H](CN1)COC2=CC=CC=C2

Canonical SMILES

C1CNC(CN1)COC2=CC=CC=C2

Origin of Product

United States

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